molecular formula C12H14N2O B3351744 (3-Benzyl-2-methylimidazol-4-yl)methanol CAS No. 39483-73-3

(3-Benzyl-2-methylimidazol-4-yl)methanol

Cat. No.: B3351744
CAS No.: 39483-73-3
M. Wt: 202.25 g/mol
InChI Key: UPWPVTWYDGPIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Imidazole (B134444) Synthesis Methodologies

The history of imidazole synthesis dates back to 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named glyoxaline. nih.govwikipedia.org This initial synthesis was achieved through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). nih.govwikipedia.org While effective, this method often resulted in low yields. wikipedia.org

Over the past century and a half, numerous other methods for constructing the imidazole scaffold have been developed. researchgate.net Notable historical methods include:

Debus-Radziszewski Reaction: A condensation reaction of a dicarbonyl compound, an aldehyde, and ammonia. researchgate.net

Wallach Reaction: Involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride. researchgate.net

Bredereck Reaction: Utilizes formamide (B127407) or other formylating agents to react with α-hydroxyketones or related compounds. researchgate.net

Van Leusen Reaction: A more modern approach that employs tosylmethyl isocyanide (TosMIC) and an aldimine to form the imidazole ring. wikipedia.orgresearchgate.net

These methodologies have continuously evolved, with modern chemistry often focusing on improving yields, regioselectivity, and functional group tolerance through the use of catalysts and optimized reaction conditions. researchgate.netrsc.org

Significance of Imidazole Scaffolds in Modern Organic Chemistry

The imidazole nucleus is considered a "privileged structure" in medicinal chemistry and a vital building block in organic synthesis. nih.govijsrtjournal.com Its significance stems from several key properties:

Aromaticity and Stability: The imidazole ring is an aromatic system, containing a sextet of π-electrons, which confers high stability. nih.govtsijournals.com

Amphoteric Nature: It can act as both a weak acid and a weak base. tsijournals.comnih.gov The pyrrole-type nitrogen can be deprotonated, while the pyridine-type nitrogen is basic. nih.gov

Hydrogen Bonding Capability: The N-H proton and the lone pair of electrons on the second nitrogen atom allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. ijsrtjournal.comresearchgate.net

Versatile Functionalization: The ring can be substituted at various positions, allowing for the creation of a vast library of derivatives with diverse chemical properties. nih.gov

These characteristics make imidazole scaffolds essential in the development of pharmaceuticals, ionic liquids, catalysts, and functional materials. lifechemicals.com They are found in many critical biological molecules, including the amino acid histidine and the neurotransmitter histamine. tsijournals.comlifechemicals.com

Overview of N-Substituted and C-Substituted Imidazole Derivatives

The versatility of the imidazole ring allows for substitutions on both its nitrogen and carbon atoms, leading to a wide array of derivatives.

N-Substituted Imidazoles: These derivatives are formed by replacing the hydrogen on one of the nitrogen atoms with a substituent. A common synthetic route involves reacting the imidazole nucleus with compounds like ethyl chloroacetate (B1199739) to form an intermediate that can then be reacted with various amines. nih.gov The benzyl (B1604629) group, as seen in (3-Benzyl-2-methylimidazol-4-yl)methanol, is a frequent N-substituent in medicinal chemistry research. google.comnih.gov

C-Substituted Imidazoles: Substitution at the carbon atoms (positions 2, 4, and 5) of the imidazole ring leads to C-substituted derivatives. These modifications are crucial for tuning the electronic and steric properties of the molecule. For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the multi-component reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The subject compound of this article features methyl and methanol (B129727) groups at the C2 and C4 positions, respectively.

The combination of N- and C-substitutions allows for fine-tuning of a molecule's properties for specific applications. ijsrtjournal.com Electron-donating or electron-withdrawing substituents can significantly alter the molecule's reactivity and interaction with other substances. ijsrtjournal.com

Rationale for Research on this compound and Related Structural Motifs

The scientific interest in this compound and structurally similar compounds is driven by the established importance of substituted imidazoles in medicinal and materials science. The specific combination of benzyl, methyl, and methanol functional groups on the imidazole core suggests a rationale centered on its potential as a synthetic intermediate for creating more complex molecules.

Research into related structures provides insight into the potential applications that motivate the synthesis of this specific compound. For example, 2-substituted-4-benzyl-5-methylimidazoles have been investigated as potential anti-cancer agents that inhibit STAT3 functions. nih.gov The presence of a benzyl group is a common feature in compounds designed to interact with biological targets. nih.govresearchgate.net The hydroxymethyl group (-CH₂OH), or methanol group, offers a reactive site for further chemical modification, such as esterification or oxidation, allowing this compound to serve as a versatile building block for larger, more complex molecules. unimi.itcymitquimica.com Therefore, the investigation of this compound is logically aimed at exploring new chemical space and developing novel compounds with potentially useful biological or material properties.

Chemical Data for this compound

PropertyValue
Chemical Name This compound
CAS Number 39483-73-3
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.256 g/mol
Boiling Point 388.4°C at 760 mmHg
Flash Point 188.7°C
Density 1.11 g/cm³
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Canonical SMILES CC1=NC=C(N1CC2=CC=CC=C2)CO

Data sourced from LookChem. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-benzyl-2-methylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-13-7-12(9-15)14(10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWPVTWYDGPIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307868
Record name (3-benzyl-2-methylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39483-73-3
Record name NSC195979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-benzyl-2-methylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 3 Benzyl 2 Methylimidazol 4 Yl Methanol

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group at the 4-position of the imidazole (B134444) ring is a primary alcohol, and as such, it undergoes a range of typical alcohol reactions. These include oxidation, esterification, etherification, halogenation, and nucleophilic substitution.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of (3-Benzyl-2-methylimidazol-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 1-benzyl-2-methylimidazole-4-carbaldehyde, or further to the carboxylic acid, 1-benzyl-2-methyl-1H-imidazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation. A notable example is the preparation of 1-benzyl-2-methylimidazole-4-carbaldehyde from the corresponding alcohol. google.com While the specific reagents for this transformation on this compound are not detailed in the provided information, general methods for the chemoselective oxidation of benzyl (B1604629) and other sensitive alcohols to aldehydes are well-established. These often employ systems like copper(I) iodide with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under aerobic conditions, which are known to be effective for a broad range of substrates, including those with amine functionalities. nih.govd-nb.info

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are traditionally used for the oxidation of primary alcohols to carboxylic acids. researchgate.net More modern and environmentally benign methods include the use of catalysts like iron(III) chloride with an oxidant such as hydrogen peroxide or the use of molecular oxygen with catalytic systems. researchgate.netorganic-chemistry.org

Table 1: Oxidation Products of this compound

Starting MaterialProductProduct NameReagent Class
This compound1-Benzyl-2-methylimidazole-4-carbaldehydeAldehydeMild Oxidizing Agent
This compound1-Benzyl-2-methyl-1H-imidazole-4-carboxylic acidCarboxylic AcidStrong Oxidizing Agent

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). arkat-usa.orgmedcraveonline.com The synthesis of ester derivatives can be a valuable strategy to modify the physicochemical properties of the parent molecule. medcraveonline.com

Etherification of the benzylic alcohol can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. More contemporary and chemoselective methods for the etherification of benzyl alcohols have been developed. For instance, iron(III) chloride has been used as a catalyst for the symmetrical and unsymmetrical etherification of benzyl alcohols. nih.govacs.org Another efficient method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) to selectively convert benzyl alcohols into their methyl or ethyl ethers. organic-chemistry.org Furthermore, acid-catalyzed intermolecular condensation with another alcohol can also yield ethers. researchgate.net

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReactantCatalyst/ReagentProduct Type
EsterificationCarboxylic AcidAcid or DCCEster
EtherificationAlkyl HalideStrong BaseEther
EtherificationAlcoholFeCl3 or TCT/DMSO or AcidEther

Halogenation of the Hydroxymethyl Group

The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions. Common reagents for this transformation include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination. These reactions typically proceed via an intermediate that facilitates the displacement of the hydroxyl group by the halide ion. For instance, the reaction with thionyl chloride would yield (3-benzyl-2-methylimidazol-4-yl)methyl chloride.

Nucleophilic Substitution Reactions at the Methanol Carbon

Once converted to a halomethyl derivative, the benzylic carbon becomes susceptible to nucleophilic substitution. A wide range of nucleophiles, such as cyanides, azides, and amines, can displace the halide to introduce new functional groups. The imidazole ring itself is a good nucleophile and can participate in intermolecular reactions if not appropriately protected or if the reaction conditions are not carefully controlled. youtube.com The reactivity of the benzylic position is enhanced by the stability of the potential benzylic carbocation intermediate.

Transformations Involving the Imidazole Ring

The imidazole ring in this compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophiles. nih.gov In this compound, the imidazole ring is substituted at positions 2, 3, and 4. The remaining unsubstituted position is C-5. The directing effects of the existing substituents will determine the regioselectivity of electrophilic attack.

The 2-methyl group is an electron-donating group, which activates the ring towards electrophilic substitution. The 3-benzyl group, attached to a nitrogen atom, will also influence the electron density of the ring. The 4-hydroxymethyl group is generally considered a weak deactivating group via its inductive effect, but its lone pairs on the oxygen can participate in resonance, which can influence the reactivity.

Considering the electronic nature of the imidazole ring, electrophilic substitution is most likely to occur at the C-5 position, which is the only available carbon atom on the imidazole core. nih.gov Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C-5 position. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) could introduce a bromine atom at the same position. youtube.com The specific conditions for these reactions would need to be optimized to achieve the desired substitution without side reactions on the benzyl group or the hydroxymethyl function.

Table 3: Predicted Electrophilic Aromatic Substitution on the Imidazole Ring

ReactionElectrophilePredicted Position of Substitution
NitrationNO2+C-5
HalogenationBr+ or Cl+C-5
SulfonationSO3C-5
Friedel-Crafts AlkylationR+C-5
Friedel-Crafts AcylationRCO+C-5

Nucleophilic Attack and Ring Opening Reactions

The imidazole ring is an aromatic heterocycle, possessing significant resonance stabilization energy. Consequently, the ring is inherently stable and generally resistant to nucleophilic attack and ring-opening reactions under standard laboratory conditions. Such transformations typically require harsh conditions or prior activation of the ring system, for example, through quaternization of a ring nitrogen to significantly lower the ring's electron density. The literature pertaining specifically to the nucleophilic ring-opening of this compound is scarce, which attests to the stability of the 1,2,4-trisubstituted imidazole core. Reactions targeting the substituents are far more common than those affecting the heterocyclic ring itself.

Modifications at the C-5 Position of the Imidazole Ring

The sole unsubstituted carbon on the imidazole ring of this compound is the C-5 position. As part of an electron-rich aromatic system, this position is the primary site for electrophilic substitution reactions. The existing substituents—the N-benzyl group, the C-2 methyl group, and the C-4 hydroxymethyl group—collectively influence the reactivity of this position. Functionalization at C-5 is a key strategy for introducing further diversity and creating precursors for coupling reactions or ring-fused systems. Common electrophilic substitution reactions such as halogenation, nitration, and formylation can be employed. For instance, bromination of similar imidazole scaffolds has been achieved, suggesting that direct halogenation of the C-5 position is feasible. clockss.org

Table 1: Potential Electrophilic Substitution Reactions at the C-5 Position ```html

Reaction TypeReagent(s)Potential ProductUtility
Halogenation (Bromination)N-Bromosuccinimide (NBS) or Br₂(3-Benzyl-5-bromo-2-methylimidazol-4-yl)methanolPrecursor for cross-coupling reactions (e.g., Suzuki, Sonogashira).
Halogenation (Iodination)N-Iodosuccinimide (NIS)(3-Benzyl-5-iodo-2-methylimidazol-4-yl)methanolHighly reactive precursor for cross-coupling reactions.
NitrationHNO₃/H₂SO₄(3-Benzyl-2-methyl-5-nitroimidazol-4-yl)methanolCan be reduced to an amino group for further functionalization or cyclization.
FormylationVilsmeier-Haack reagent (POCl₃, DMF)3-Benzyl-4-(hydroxymethyl)-2-methyl-1H-imidazole-5-carbaldehydeAdds a second carbonyl precursor for building fused rings or complex side chains.



Reactions Involving the N-1 Position (Post-Debenzylation or Via Alternative Precursors)

The benzyl group at the N-1 position serves as a common protecting group in imidazole chemistry. Its removal unmasks the N-H functionality, opening up a new avenue for derivatization. The N-debenzylation can be achieved through various methods, most commonly via catalytic hydrogenation using a palladium catalyst (Pd/C). This process yields (2-methyl-1H-imidazol-4-yl)methanol, a versatile intermediate with a free secondary amine within the imidazole ring.

The resulting N-H group is nucleophilic and can readily undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation. This allows for the introduction of diverse substituents at a position that is critical for modulating the biological activity and physical properties of imidazole-based compounds. The utility of unprotected N-H imidazoles as stable intermediates is well-documented, particularly in their application in subsequent cross-coupling reactions. acs.orgnih.govnih.govTable 2: Representative Reactions of (2-methyl-1H-imidazol-4-yl)methanol

Synthesis of Complex Imidazole Architectures

This compound is an ideal starting point for constructing more elaborate molecular frameworks, including bi-heterocyclic systems, fused rings, and macrocycles. These advanced architectures are of significant interest in drug discovery for targeting complex biological systems like protein-protein interactions.

Coupling Reactions and Multi-Component Strategies

A cornerstone of modern synthetic chemistry, coupling reactions and multi-component reactions (MCRs) provide efficient pathways to molecular complexity from simple precursors.

Oxidation and Multi-Component Reactions: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 3-Benzyl-2-methyl-1H-imidazole-4-carbaldehyde, using a variety of mild reagents such as manganese dioxide (MnO₂) or TEMPO-based systems. nih.govd-nb.infoThis aldehyde is a powerful intermediate for MCRs like the Ugi or Passerini reactions. nih.govacs.orgThese reactions allow for the one-pot assembly of three or four different starting materials, rapidly generating libraries of complex, drug-like molecules with multiple points of diversity. cbijournal.commdpi.combohrium.comCross-Coupling Reactions: The C-5 position, once functionalized with a halide (as described in 3.2.3), becomes a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a C-5 bromo- or iodo-imidazole with various aryl or heteroaryl boronic acids is a highly effective method for creating C-C bonds. acs.orgnih.govacs.orgThis strategy has been widely used to synthesize functionalized imidazoles, including 2,6-disubstituted imidazo[4,5-b]pyridines. nih.govThis approach allows for the modular construction of complex scaffolds by attaching new aromatic systems to the imidazole core.

Formation of Fused Heterocyclic Systems Containing the Imidazole Moiety

Annulating a second ring onto the imidazole framework of this compound leads to the formation of bicyclic heterocycles, a common motif in pharmacologically active compounds. A viable strategy to achieve this involves the difunctionalization of the C-4 and C-5 positions, followed by a condensation reaction with a binucleophile.

For example, a synthetic pathway can be envisioned to create an imidazo[4,5-d]pyridazine ring system. clockss.orgacs.orgacs.orgThis process would involve:

Oxidation of the C-4 hydroxymethyl group to a carboxylic acid.

Introduction of a carboxyl group or its synthetic equivalent (e.g., a nitrile or aldehyde) at the C-5 position.

Condensation of the resulting imidazole-4,5-dicarboxylic acid derivative with hydrazine (B178648) (H₂NNH₂). This reaction would form the six-membered pyridazine (B1198779) ring, fused to the original imidazole core.

This general approach, building upon key imidazole intermediates, is a powerful method for accessing diverse fused heterocyclic systems like imidazo[4,5-c]pyridines and other purine (B94841) analogs. rsc.orgnih.gov

Design and Synthesis of Macrocyclic Compounds Incorporating Imidazole Units

Macrocycles are of increasing importance in drug discovery due to their ability to combine the conformational pre-organization of small molecules with the large surface area of biologics. The imidazole scaffold can be incorporated into macrocyclic architectures to create novel structures with unique binding properties.

One established strategy involves the synthesis of peptide-like macrocycles from imidazole-4,5-dicarboxylic acid. mdpi.comBy converting this compound into its corresponding 4,5-dicarboxylic acid derivative (via oxidation at C-4 and carboxylation at C-5), a rigid scaffold is produced that can be elaborated with amino acids and cyclized to form 14-membered or larger rings.

Another powerful technique is the use of intramolecular or sequential MCRs, particularly the Ugi reaction. cbijournal.comnih.govA linear precursor containing the this compound-derived aldehyde at one end and a carboxylic acid at the other could undergo a macrocyclization Ugi reaction with an amine and an isocyanide. This approach allows for the rapid and convergent synthesis of diverse macrocyclic libraries from readily available building blocks.

**Table 3: Proposed Strategies for Macrocycle Synthesis** ```html
StrategyKey IntermediateMacrocyclization ReactionResulting Structure
Peptide-like Macrocycle Synthesis3-Benzyl-2-methyl-1H-imidazole-4,5-dicarboxylic acidAmide coupling and macrolactamization14+ membered rings containing a rigid imidazole core and flexible peptide chains. nih.gov
Ugi-based MacrocyclizationBifunctional linear precursor with terminal aldehyde and carboxylic acid groupsIntramolecular Ugi four-component reactionDiverse macrocycles with bis-amide linkages, size and composition varied by choice of amine/isocyanide. [7, 15]

Coordination Chemistry of Imidazole Methanol Derivatives

Ligand Properties of (3-Benzyl-2-methylimidazol-4-yl)methanol

The behavior of this compound as a ligand in metal complexes is governed by the nature of its donor atoms and the steric and electronic influences of its substituent groups.

This compound possesses two potential donor atoms capable of coordinating with a metal center: the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (at position 1) and the oxygen atom of the hydroxymethyl group.

Nitrogen Donor: The imidazole ring is a key component in the coordination chemistry of many biological systems. researchgate.net It typically coordinates to metal ions through its pyridine-like nitrogen atom, which has a readily available lone pair of electrons. tsu.ru In this compound, the nitrogen at the 3-position is substituted with a benzyl (B1604629) group, making the nitrogen at the 1-position the primary site for metal coordination. This nitrogen atom acts as a strong σ-donor. nih.gov

Oxygen Donor: The exocyclic methanol (B129727) group (-CH₂OH) attached to the C4 position of the imidazole ring introduces an oxygen donor atom. The oxygen of the hydroxyl group can coordinate to a metal ion, allowing the ligand to act as a bidentate N,O-donor. This chelation, involving the formation of a stable five-membered ring with the metal center, can enhance the stability of the resulting complex. Coordination often occurs through the deprotonated alcoholate form, particularly in basic conditions. The involvement of both nitrogen and oxygen donor atoms in coordination is a known feature of similar ligands. researchgate.netresearchgate.net

The coordinating ability of the donor atoms is modulated by the electronic and steric effects of the substituents on the imidazole ring.

Steric Factors: The substituents on the imidazole ring introduce significant steric hindrance that can influence the coordination geometry and the stoichiometry of the metal complexes.

The benzyl group at the N3 position is bulky and can sterically hinder the approach of metal ions, potentially influencing the conformation of the ligand upon coordination.

The methyl group at the C2 position, adjacent to the primary coordinating N1 nitrogen, further increases steric crowding around the metal-binding site. This steric hindrance can prevent the coordination of a large number of ligands around a single metal center and may favor the formation of complexes with lower coordination numbers or specific geometries that accommodate the bulky groups. acs.org For instance, steric hindrance between substituents on a pyrazole (B372694) ring has been shown to force a nonplanar conformation that is detrimental to metal chelation. acs.org

Metal Complexation Studies

The dual donor functionality and the specific steric and electronic profile of this compound allow for the formation of a variety of metal complexes.

Transition metal complexes of imidazole-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.

Copper(II) Complexes: Copper(II) readily forms complexes with nitrogen and oxygen donor ligands. tsu.runih.gov The synthesis of Cu(II) complexes with imidazole derivatives often involves the reaction of a copper(II) salt, such as CuCl₂, CuSO₄, or copper(II) methacrylate, with the ligand in a solvent like methanol or ethanol (B145695). researchgate.netmdpi.com The resulting solution is typically stirred at room temperature, and the complex can be isolated upon slow evaporation or crystallization. mdpi.com The stoichiometry of the resulting complex can be controlled by the molar ratio of the reactants.

Gold(I) Complexes: Gold(I) has a strong affinity for soft donor ligands like the nitrogen of an imidazole ring. Au(I)-imidazole complexes have been synthesized with stoichiometries such as [Au(imidazole)Cl] and [Au(imidazole)₂]⁺. nih.govrsc.org The formation of these complexes often involves the reaction of a gold(I) precursor with the imidazole derivative. Studies on N-benzyl-imidazole ligands show they can form stable gold(I) complexes, including cyclic trinuclear structures and carbene complexes. acs.org

Metal IonTypical PrecursorCommon SolventsGeneral ConditionsResulting Complex Type
Cu(II) CuCl₂, CuSO₄, Copper(II) acetate (B1210297), Copper(II) methacrylateMethanol, Ethanol, DMFRoom temperature stirringMononuclear or polynuclear complexes
Au(I) Au(I) salts (e.g., from HAuCl₄ reduction)Acetonitrile, MethanolVaries, may involve heating or specific reagentsLinear [L-Au-X] or [L-Au-L]⁺ type complexes

The stoichiometry and coordination geometry of metal complexes with imidazole-based ligands are diverse and are determined by factors such as the metal-to-ligand ratio, the nature of the anion from the metal salt, and the steric constraints of the ligand. X-ray crystallography is the definitive method for determining solid-state structures.

For related Cu(II) and Au(I) imidazole systems, several stoichiometries and geometries have been observed:

Copper(II) complexes exhibit a wide range of coordination numbers and geometries due to the flexibility of the d⁹ electronic configuration (Jahn-Teller effect). researchgate.net Observed geometries include distorted square planar, trigonal bipyramidal, and distorted octahedral. nih.govresearchgate.net Stoichiometries can range from 1:1 to 1:4 (metal:ligand). nih.govresearchgate.net For example, Cu(N-methylimidazole)₄ features a copper ion coordinated to four imidazole ligands. researchgate.net In another case, a Cu(II) ion is surrounded by two bidentate quinolyl-benzimidazole ligands and an acetate molecule, resulting in a trigonal bipyramidal geometry. researchgate.net

Gold(I) complexes typically favor a linear two-coordinate geometry. nih.govrsc.org Common stoichiometries are 1:1, as in [Au(Cn-im)Cl], or 1:2, as in [Au(Cn-im)₂]⁺, where 'im' represents an N-substituted imidazole. nih.govrsc.org

Complex Example (Analogue)Metal:Ligand RatioCoordination GeometryReference
Cu(NMeim)₄1:4Distorted Octahedral (considering axial interactions) researchgate.net
Cu(PyBIm)(NO₃)(H₂O)1:1Distorted Square Planar nih.gov
[Cu(BQ)₂(OC(O)CH₃)]⁺1:2Trigonal Bipyramidal researchgate.net
[Au(Cn-im)Cl]1:1Linear (presumed) nih.govrsc.org
[Au(Cn-im)₂]⁺1:2Linear nih.govrsc.org

Abbreviations: NMeim = N-methylimidazole; PyBIm = 2-(2-pyridyl)benzimidazole; BQ = 2-(1H-benzo[d]imidazol-2-yl)quinoline; Cn-im = N-alkyl-substituted imidazole.

Potentiometric and spectroscopic techniques are crucial for understanding the behavior of metal complexes in solution, including their stability and the distribution of different species at various pH levels.

Spectroscopic Investigations: UV-Visible spectroscopy is a valuable tool for monitoring metal-ligand complexation. The formation of a complex is often accompanied by a shift in the absorption maxima (λ_max) or a change in molar absorptivity compared to the free ligand and metal ion. nih.gov These spectral changes can be monitored as a function of pH or reactant concentrations to study the stoichiometry and stability of the complexes in solution. The appearance of isosbestic points in a series of spectra can indicate a simple equilibrium between two species in solution. nih.gov Infrared (IR) spectroscopy is also used to confirm coordination, as shifts in the vibrational frequencies of the functional groups (e.g., C=N of the imidazole, O-H of the alcohol) are observed upon binding to the metal ion. tsu.runih.gov

Applications in Catalysis

The versatility of the imidazole scaffold, with its tunable steric and electronic properties, has positioned imidazole-containing ligands as a cornerstone in the development of advanced catalytic systems. The introduction of a methanol group, as seen in "this compound," further enhances the functionality of these ligands, offering an additional coordination site and the potential for hydrogen bonding interactions. This section explores the application of such derivatives in catalysis, with a focus on ligand design, their role in catalyst development for key organic reactions, and their implementation in both homogeneous and heterogeneous catalytic systems.

The design of effective ligands is paramount to the success of organometallic catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Imidazole-based ligands, such as this compound, offer a rich platform for catalyst design due to their unique structural features.

The core imidazole ring provides a strong σ-donating nitrogen atom that readily coordinates to a wide range of transition metals. The substituents on the imidazole ring, a benzyl group at the N3 position, a methyl group at C2, and a methanol group at C4, allow for fine-tuning of the ligand's properties. The bulky benzyl group can create a specific steric environment around the metal center, influencing substrate approach and, consequently, the stereoselectivity of the reaction. The methyl group at the C2 position can also contribute to the steric bulk and electronic properties of the ligand.

The methanol group at the C4 position is of particular interest in ligand design. It can act as a hemilabile coordinating group, where the oxygen atom can reversibly bind to the metal center. This hemilability can be crucial in catalytic cycles, as the dissociation of the methanol group can open up a coordination site for substrate binding, while its re-coordination can stabilize the metal center during other steps of the cycle. Furthermore, the hydroxyl proton of the methanol group can participate in hydrogen bonding, which can play a role in substrate activation or in the stabilization of transition states.

The design of these ligands often involves multi-step synthetic procedures. For instance, the synthesis of related imidazole derivatives can be achieved through the condensation of a dicarbonyl compound with ammonia (B1221849) and an aldehyde, a method known as the Debus-Radziszewski imidazole synthesis. Modern approaches frequently employ transition metal catalysts to facilitate the synthesis of more complex and functionally diverse imidazole derivatives.

A general challenge in the synthesis of N-substituted imidazoles is controlling the regioselectivity of the substitution. For a compound like this compound, the benzylation would occur at one of the nitrogen atoms of the 2-methyl-4-hydroxymethylimidazole precursor. The choice of reaction conditions, including the base and solvent, is critical to achieving the desired isomer.

Table 1: Key Structural Features of this compound for Ligand Design

FeatureDescriptionPotential Catalytic Impact
Imidazole Core Provides a strong N-donor for metal coordination.Foundation for catalyst-ligand interaction.
N-Benzyl Group Introduces steric bulk and lipophilicity.Influences selectivity and catalyst solubility.
C2-Methyl Group Adds to the steric profile and electronic nature.Fine-tunes the steric and electronic environment.
C4-Methanol Group Offers a hemilabile O-donor and H-bonding capability.Can facilitate catalytic cycles and stabilize intermediates.

The strategic combination of these features allows for the rational design of imidazole-based ligands tailored for specific catalytic applications in organometallic chemistry.

Imidazole derivatives are instrumental in the development of catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. While direct catalytic applications of this compound are not extensively documented in the literature, the broader class of imidazole-containing ligands provides significant insights into its potential roles.

One of the most prominent applications of imidazole derivatives is as precursors to N-heterocyclic carbenes (NHCs). NHCs are powerful ligands in organometallic catalysis, known for forming highly stable complexes with transition metals and promoting high catalytic activity. The imidazolium (B1220033) salt derived from this compound could, in principle, be deprotonated to form an NHC ligand. The substituents on the imidazole ring would then dictate the steric and electronic properties of the resulting NHC and its corresponding metal complex.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, palladium catalysts bearing imidazole-based ligands have demonstrated high efficiency. These ligands can stabilize the palladium nanoparticles and prevent their aggregation, leading to a more active and reusable catalyst. For example, imidazole-functionalized metal-organic frameworks (MOFs) have been used as supports for palladium clusters in Suzuki coupling reactions, showcasing the potential for creating robust heterogeneous catalysts.

Furthermore, the hydrogen-bonding capability of the methanol group in this compound could be exploited in catalyst design. This feature can be particularly relevant in reactions involving polar substrates or in promoting proton transfer steps within a catalytic cycle. For instance, in certain hydrogenation or transfer hydrogenation reactions, the hydroxyl group could participate in a proton relay mechanism, facilitating the activation of the substrate or the transfer of hydrogen.

The modular nature of imidazole synthesis allows for the creation of libraries of ligands with varying steric and electronic properties. This facilitates the screening of catalysts for optimal performance in a specific organic transformation. By systematically modifying the substituents on the imidazole ring, researchers can fine-tune the catalyst's activity and selectivity for a desired outcome.

Table 2: Potential Applications of this compound-Derived Catalysts

Organic TransformationPotential Role of the LigandMetal
Suzuki-Miyaura Coupling As a stabilizing ligand for palladium nanoparticles or as an NHC precursor.Palladium
Heck Coupling Similar to Suzuki-Miyaura coupling, stabilizing the active palladium species.Palladium
Hydrogenation Reactions As a ligand for ruthenium or rhodium, potentially involving the methanol group in proton transfer.Ruthenium, Rhodium
Oxidation of Alcohols As a ligand for copper or other transition metals, influencing the redox properties of the catalyst.Copper
Carbon Dioxide Reduction As a component of a supported ionic liquid phase for stabilizing ruthenium nanoparticles.Ruthenium

The development of catalysts based on functionalized imidazoles like this compound holds promise for advancing a variety of important organic transformations.

The distinction between homogeneous and heterogeneous catalysis is a fundamental concept in chemical synthesis, with each approach offering distinct advantages and disadvantages. Imidazole derivatives, including this compound, can be adapted for use in both types of catalytic systems.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high activity and selectivity due to the well-defined nature of the catalytic species and the accessibility of the active sites. Organometallic complexes formed by the coordination of this compound to a transition metal would act as homogeneous catalysts.

The solubility of such a complex can be tuned by the nature of the substituents on the imidazole ligand. The benzyl group, for instance, would enhance solubility in less polar organic solvents. The primary challenge in homogeneous catalysis is often the separation of the catalyst from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. The major advantage of this approach is the ease of catalyst separation and recycling, which is crucial for sustainable and cost-effective chemical processes.

This compound can be incorporated into heterogeneous catalysts in several ways. One common strategy is to immobilize the imidazole derivative onto a solid support, such as silica (B1680970), alumina, or a polymer resin. The methanol group can serve as a convenient anchor point for covalent attachment to the support material. The supported ligand can then be used to chelate a metal ion, creating a solid-supported catalyst.

Another approach involves the use of imidazole-functionalized porous materials like metal-organic frameworks (MOFs) or the creation of supported ionic liquid phases (SILP). For example, imidazolium salts derived from compounds like this compound can be grafted onto a solid support. These supported ionic liquid phases can then host metal nanoparticles, creating a highly active and stable heterogeneous catalyst. Such systems have been successfully employed in reactions like the hydrogenation of carbon dioxide.

Table 3: Comparison of Homogeneous and Heterogeneous Systems with Imidazole-Methanol Ligands

FeatureHomogeneous SystemsHeterogeneous Systems
Catalyst State Soluble metal complex in the reaction medium.Solid material (e.g., supported complex, MOF).
Activity/Selectivity Often high due to well-defined active sites.Can be high, but may be limited by mass transfer.
Catalyst Separation Difficult, often requires distillation or extraction.Easy, typically by filtration.
Catalyst Recycling Challenging, potential for catalyst deactivation.Generally straightforward, promoting reusability.
Ligand Role Directly influences the properties of the molecular catalyst.Can be the anchor for immobilization and influence the supported metal.

The choice between a homogeneous and a heterogeneous catalytic system depends on the specific requirements of the chemical transformation, including the desired product purity, the cost of the catalyst, and the scalability of the process. The chemical versatility of this compound makes it a promising building block for the development of both types of catalytic systems.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable geometric arrangements of a molecule and the energy barriers between different conformations.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govbhu.ac.in For (3-Benzyl-2-methylimidazol-4-yl)methanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. nih.govbiointerfaceresearch.com These calculations would provide key information on bond lengths, bond angles, and dihedral angles. Based on studies of similar imidazole (B134444) derivatives, the bond lengths within the imidazole ring are expected to show some degree of delocalization, intermediate between single and double bonds. biointerfaceresearch.com For instance, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the C1-N32 bond length was calculated to be around 1.39 Å. biointerfaceresearch.com

Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterPredicted Value
C2-N1 Bond Length~1.38 Å
N1-C5 Bond Length~1.37 Å
C4-C5 Bond Length~1.36 Å
N3-C4 Bond Length~1.39 Å
C2-N3 Bond Length~1.33 Å
C-O (methanol) Bond Length~1.43 Å
N-C (benzyl) Bond Length~1.47 Å

Note: These values are illustrative and based on typical bond lengths in similar computed structures.

The presence of rotatable bonds in this compound—specifically the C-C bond of the benzyl (B1604629) group and the C-C bond of the methanol (B129727) group—gives rise to multiple possible conformations. lookchem.com Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds to identify the most stable conformers. libretexts.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO can be distributed over the ring and its substituents. orientjchem.orgresearchgate.net In the case of this compound, the HOMO is anticipated to be primarily located on the imidazole ring and the benzyl group's phenyl ring. The LUMO is likely to be distributed over the imidazole ring and potentially the benzyl moiety. The energy gap for similar imidazole derivatives has been reported to be in the range of 4-5 eV. irjweb.com

Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

OrbitalEnergy (eV)
HOMO-6.2 to -5.5
LUMO-1.5 to -0.8
HOMO-LUMO Gap4.0 to 5.0

Note: These values are illustrative and based on data from analogous compounds.

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) maps. niscpr.res.in These maps show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group, indicating these are the primary sites for electrophilic attack. niscpr.res.in Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the protons of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. niscpr.res.in It examines charge transfer between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative interactions that contribute to molecular stability.

In this compound, NBO analysis would likely reveal significant delocalization of electron density within the imidazole ring. Furthermore, interactions between the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds would be identified. For example, a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine highlighted the importance of charge transfer in understanding the electronic transitions. niscpr.res.in These interactions play a crucial role in stabilizing the molecule and influencing its chemical behavior.

Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For this compound and related imidazole-containing structures, theoretical studies provide profound insights into their formation, derivatization, and interaction with other chemical species.

The formation of the core imidazole ring is a fundamental process that has been the subject of detailed computational investigation. Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of various synthetic routes.

One of the classical and most studied pathways is the reaction of dicarbonyl compounds like glyoxal (B1671930) with ammonia (B1221849) and an aldehyde. nih.gov Computational studies on analogous systems reveal the mechanism for the formation of the imidazole ring from glyoxal and ammonia involves multiple dehydration and cyclization steps. acs.org Quantum chemical calculations have been used to investigate the aqueous-phase formation of imidazole and its derivatives, showing that the process involves many dehydration reactions with relatively high energy barriers for the cyclization and dehydration steps, making it favorable under conditions of moderate to low relative humidity. acs.org

For example, the reaction pathway for the formation of imidazole-2-carboxaldehyde (a structural relative) from a disubstituted aminoalcohol and glyoxal monohydrate proceeds through several intermediates. The process involves a series of dehydration and proton transfer steps to form the final aromatic imidazole ring system. acs.org The calculated Gibbs free energy barriers (ΔG‡) for these steps can be significant, highlighting the specific conditions required for efficient synthesis. acs.org

Another computationally studied pathway involves the formation of imidazolium (B1220033) salts from 1,4-diaza-1,3-butadienes. researchgate.net DFT calculations, such as those performed at the PBE1PBE/6-311+G(d) D3BJ CPCM level, can reveal the total energy profile for the transformation, identifying the transition states and intermediates involved in the cyclization process. researchgate.net These studies provide a quantitative understanding of the reaction feasibility and kinetics.

A proposed superacid-catalyzed mechanism for the synthesis of imidazole-containing polymers illustrates another pathway. acs.org In this process, trifluoromethanesulfonic acid (TFSA) protonates both the aldehyde and imidazole moieties of a starting material like 1-ethyl-2-imidazolecarbaldehyde. The protonated aldehyde forms a carbocation intermediate, which then undergoes electrophilic aromatic substitution, followed by further protonation and dehydration to yield a highly reactive carbocation that propagates polymerization. acs.org

Table 1: Calculated Energy Barriers for Key Steps in Imidazole Ring Formation This table presents representative calculated Gibbs free energy barriers for steps in the formation of imidazole and its derivatives in the aqueous phase, as determined by quantum chemical calculations.

Reaction StepDescriptionCalculated Gibbs Free Energy Barrier (ΔG‡) (kcal/mol)Reference
Intermediate FormationReaction of disubstituted aminoalcohol with glyoxal monohydrate8.78 acs.org
Dehydration/CyclizationFormation of cyclic intermediates from acyclic precursors13.42–31.79 acs.org
O₃ Addition to ImidazoleCriegee-type mechanism at the C=C double bond11.23 acs.org

Data is illustrative of typical energy barriers in imidazole synthesis pathways and is derived from studies on related systems.

Computational studies are crucial for understanding the regioselectivity and reactivity observed in the derivatization of the imidazole core, such as the N-alkylation that introduces the benzyl group.

DFT studies on the N-alkylation of related heterocyclic systems, like imidazopyridines, have been performed to explain the observed regioselectivity. bohrium.com When multiple nitrogen atoms are available for alkylation, computational models can predict the most likely site of reaction by calculating the energies of the possible products. For instance, in the N-benzylation of imidazo[4,5-b]pyridine, calculations confirmed that substitution occurs preferentially on the nitrogen atom of the six-membered pyridine (B92270) ring rather than the imidazole ring under specific basic conditions (K2CO3 in DMF). bohrium.com These theoretical findings are often corroborated by advanced NMR techniques like 1H-15N HMBC. bohrium.com

The functionalization of the methanol group at the C4 position can also be understood through computational modeling. The etherification of benzylic alcohols, a reaction class relevant to the hydroxyl group of this compound, has been shown to proceed via a carbocation intermediate. organic-chemistry.org The reaction's efficiency is influenced by the electronic properties of the aromatic ring, with electron-donating groups stabilizing the carbocation and accelerating the reaction, while electron-withdrawing groups have the opposite effect. organic-chemistry.org Computational analysis can model the stability of this carbocation, explaining the observed reaction rates and yields for different substrates.

Furthermore, 3D Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been applied to benzyl vinylogous derivatives. arabjchem.org These computational models correlate the steric and electrostatic fields of a molecule with its biological activity, providing insights that can guide the synthesis of more potent derivatives. arabjchem.org

The imidazole scaffold is a cornerstone of N-heterocyclic carbene (NHC) ligands, which are ubiquitous in modern organometallic chemistry and catalysis. rsc.orgnih.gov this compound can be considered a precursor to an NHC ligand. Computational modeling, particularly DFT, has been paramount in understanding the nature of the metal-NHC bond and its influence on catalytic processes. rsc.orgunt.edu

Ligand-Metal Bonding: Computational analyses reveal that NHCs form very strong bonds with transition metals, primarily through powerful σ-donation from the carbene carbon. rsc.orgunt.edu Natural Bond Orbital (NBO) analysis and crystallographic database studies show that the metal-carbon bond in late transition metal-NHC complexes is significantly shorter than a typical M-C single bond, which is attributed to a change in the hybridization of the carbene carbon to incorporate more p-character. unt.edu The steric bulk of the N-substituents (such as the benzyl group) and other groups on the imidazole ring can be systematically varied to tune the catalytic activity of the metal center, a feature that is readily modeled computationally. nsf.gov

Catalytic Cycles: DFT is routinely used to map the entire energy profiles of catalytic cycles involving NHC-metal complexes. rsc.org These studies help to:

Characterize Intermediates and Transition States: By calculating the geometries and energies of all species along the reaction pathway, researchers can identify the rate-determining step and understand how the NHC ligand influences it.

Elucidate Reaction Mechanisms: Computational studies have been vital in understanding mechanisms such as reductive elimination, migratory insertion, and cyclometalation in NHC-metal complexes. rsc.org

Rationalize Catalyst Behavior: The behavior of highly successful catalysts, such as the Grubbs' second-generation metathesis catalysts which feature an NHC ligand, has been extensively studied computationally to understand their high activity and stability. rsc.org

For example, computational studies on the cyclometalation of [(NHC)Ru] complexes, a key activation step for certain metathesis pre-catalysts, have detailed the mechanism and determined the activation free energy, which was found to be in good agreement with experimental values. rsc.org Similarly, modeling has been applied to understand how NHC ligands participate in or influence small molecule activation and C-C coupling reactions. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, especially DFT, have become highly effective at predicting spectroscopic properties of molecules like this compound. These theoretical predictions serve as a powerful tool for structural confirmation when compared with experimental data. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method, typically show excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This allows for precise assignment of vibrational modes to specific functional groups and motions within the molecule, such as C-H, C=N, C-N, and O-H stretching and bending vibrations. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. These predicted chemical shifts generally show a strong linear correlation with experimental values, aiding in the unambiguous assignment of signals in complex spectra and confirming the proposed structure. bohrium.comresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the method can predict the absorption wavelengths (λ_max). researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π*, and provide insight into the electronic structure of the molecule. researchgate.net The correlation between experimental and TD-DFT calculated values is often very good, confirming the accuracy of the computed electronic properties. researchgate.net

Table 2: Representative Comparison of Experimental and DFT-Calculated Spectroscopic Data for Imidazole Derivatives This table illustrates the typical agreement between experimental measurements and theoretical predictions for spectroscopic data of substituted imidazoles, based on findings for analogous compounds.

Spectroscopic DataExperimental ValueCalculated Value (Method)Reference
¹H NMR (ppm)
Imidazole Ring CH6.93–7.686.90-7.70 (B3LYP/6-311++G(d,p)) researchgate.net
¹³C NMR (ppm)
Imidazole Ring C=N~138~139 (B3LYP/6-311G(d,p)) researchgate.net
FT-IR (cm⁻¹)
C=N Stretch~1590~1595 (B3LYP/6-311++G(d,p)) acs.orgresearchgate.net
UV-Vis λ_max (nm)
π→π* Transition280278 (B3LYP/6-311G(d,p)) researchgate.net

Values are representative and sourced from studies on various substituted imidazole derivatives to show the general level of accuracy.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways

While classical methods for imidazole (B134444) synthesis exist, such as the reaction of a 1-benzyl-2-methylimidazole (B84082) monohydrate with formaldehyde (B43269) prepchem.com, the future of synthesizing (3-Benzyl-2-methylimidazol-4-yl)methanol and its analogs lies in more efficient, versatile, and regioselective modern techniques. The development of novel synthetic methods for creating diverse substituted imidazoles is an area of sustained interest in organic synthesis nih.gov.

Current research highlights several promising avenues:

Multicomponent Reactions (MCRs): These reactions, such as the four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, offer a highly efficient, one-pot approach to generating structural complexity from simple precursors, often under solvent-free conditions organic-chemistry.org.

Metal-Catalyzed Cross-Coupling: The use of catalysts based on copper and palladium has significantly improved the efficiency and selectivity of imidazole synthesis numberanalytics.com. These methods allow for precise control over the introduction of substituents, which is crucial for creating targeted derivatives.

Photocatalysis: Visible-light-mediated synthesis represents a sustainable and powerful tool. These methods can facilitate C-H functionalization and C-C/C-N bond couplings under mild conditions, often without the need for metal catalysts, by proceeding through photo-induced radical intermediates nih.govorganic-chemistry.orgresearchgate.net.

Domino Reactions: An efficient strategy for creating novel triheterocyclic systems involves a domino Ugi/Michael reaction followed by a silver-catalyzed heteroannulation, showcasing how complex scaffolds can be built from imidazole-based starting materials rsc.org.

organic-chemistry.orgresearchgate.net
Table 1: Comparison of Novel Synthetic Methodologies for Imidazole Derivatives
MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Multicomponent Reactions (MCRs)One-pot synthesis combining three or more reactants; high atom economy and efficiency.Rapid generation of a library of derivatives by varying aldehyde, amine, and other components.
Metal-Catalyzed SynthesisUse of catalysts (e.g., Pd, Cu, FeCl₃/SiO₂) for high selectivity and yield.Precise functionalization of the imidazole core; potential for recyclable heterogeneous catalysts.

Integration into Supramolecular Assemblies

The unique structure of the imidazole ring makes it a prime candidate for the construction of supramolecular assemblies. nih.gov The this compound compound possesses several features that enable its participation in complex, noncovalent interaction networks. The imidazole core contains two nitrogen atoms that can act as hydrogen bond acceptors or coordinate with metal ions. researchgate.net

Key interaction points on the molecule include:

Imidazole Ring: The nitrogen atoms are excellent coordination sites for forming metal-organic frameworks (MOFs) and other coordination complexes. researchgate.net The aromatic ring itself can engage in π-π stacking interactions. researchgate.net

Benzyl (B1604629) Group: The phenyl ring provides a large surface area for π-π stacking and cation-π interactions, which are crucial for organizing molecules in the solid state. researchgate.net

Hydroxymethyl Group: This functional group is a potent hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonded networks that can guide the assembly into higher-dimensional structures. researchgate.net

These varied interaction capabilities allow this compound to act as a versatile "supramolecular glue," stabilizing complex architectures like linear chains, ladders, and helical geometries through a combination of hydrogen bonding and π-stacking forces. researchgate.net

nih.govresearchgate.net
Table 2: Potential Noncovalent Interactions of this compound in Supramolecular Chemistry
Molecular MoietyType of InteractionRole in Supramolecular AssemblyReference
Imidazole N-atomsHydrogen Bonding (Acceptor), Metal CoordinationDirecting coordination spheres, forming chains and networks.
Imidazole Ringπ-π StackingStabilizing stacked structures, contributing to crystal packing.

Development of Imidazole-Based Functional Materials

The ability of this compound to self-assemble into ordered structures is the foundation for its potential use in advanced functional materials. numberanalytics.com By controlling the assembly process, materials with tailored properties can be designed.

Future research directions include:

Luminescent Materials: Imidazole derivatives are crucial building blocks for fluorophores and chromophores. researchgate.net The rigid, aromatic structure of assemblies derived from this compound could lead to materials with interesting photophysical properties, such as aggregation-induced emission, for applications in sensors or organic light-emitting diodes (OLEDs). researchgate.net

Functional Surfaces: Imidazole compounds are effective at forming protective films on metal surfaces. mdpi.com Derivatives of this compound could be used to coat nanoparticles, forming a compact organic polymer layer via complexation that protects the nanoparticle core from oxidation and improves its sintering properties. mdpi.com

Gas-Responsive Materials: The imidazole moiety can react selectively with CO₂, forming a charged ammonium (B1175870) bicarbonate group in an aqueous environment. nih.gov This property could be harnessed to create smart materials that change their solubility or fluorescence in response to CO₂, with potential applications in carbon capture or as environmental sensors. nih.gov

Role as Building Blocks in Chemical Biology Tools (Focus on chemical synthesis and structural diversity, not biological effects)

This compound is a versatile building block for the synthesis of more complex molecules. lifechemicals.comlifechemicals.com Its utility stems from the presence of multiple reactive sites that allow for controlled chemical modification and diversification. The focus in this context is on leveraging its structure to generate chemical diversity.

The primary site for modification is the hydroxymethyl group, which can be transformed into a variety of other functional groups. This allows the molecule to serve as a synthon, or a synthetic equivalent, for other important chemical moieties.

Table 3: Functional Group Interconversions for Structural Diversification
Starting GroupReaction TypeResulting Functional GroupPotential for Further Synthesis
-CH₂OH (Hydroxymethyl)Oxidation-CHO (Aldehyde)Condensation reactions, reductive amination.
-CH₂OH (Hydroxymethyl)Strong Oxidation-COOH (Carboxylic Acid)Amide bond formation, esterification.
-CH₂OH (Hydroxymethyl)Halogenation-CH₂X (Halomethyl)Nucleophilic substitution reactions.
-CH₂OH (Hydroxymethyl)Esterification-CH₂OC(O)R (Ester)Introduction of diverse R groups.

These transformations enable the use of this compound as a scaffold to construct large libraries of compounds. For example, the conversion to a carboxylic acid allows for its incorporation into peptide-like structures, such as pyrrole-imidazole polyamides, which are of interest for their structural properties. lifechemicals.com

Advanced Computational Modeling and Machine Learning in Imidazole Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating research into imidazole compounds. nih.gov These methods allow for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing the need for trial-and-error synthesis.

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) can be used to perform calculations on this compound to predict its geometric structure, electronic properties, and thermodynamic stability. capes.gov.brnih.gov Molecular dynamics simulations can further probe the stability of its complexes and supramolecular assemblies. mdpi.comtandfonline.com

Machine Learning (ML): ML algorithms are being trained on large datasets of chemical reactions to predict the outcomes of synthetic steps. researchgate.net For imidazole chemistry, ML can be used for:

Reaction Prediction: Forecasting the yield and selectivity of different synthetic routes to access this compound and its derivatives. researchgate.net

QSAR Studies: Developing Quantitative Structure-Activity Relationship models that correlate calculated molecular descriptors with physicochemical properties, enabling the in silico design of new derivatives with desired characteristics. nih.gov

Synthesis Planning: AI tools can assist in devising retrosynthetic pathways, suggesting the most efficient routes to complex target molecules based on the imidazole scaffold. youtube.com

Sustainable Approaches in Imidazole Compound Research

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including imidazoles. bohrium.com Future research on this compound will likely prioritize environmentally benign methods.

Key sustainable strategies include:

Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields in shorter times with reduced energy consumption compared to conventional heating. researchgate.netdoaj.orgnih.gov

Green Solvents and Catalysts: There is a strong push towards using water as a solvent or performing reactions under solvent-free conditions to minimize organic waste. nih.govasianpubs.org The development of reusable, heterogeneous catalysts, such as metal oxides on a silica (B1680970) support, further enhances the sustainability of these processes. nih.govnih.gov

Photocatalysis: As mentioned earlier, visible-light photocatalysis is an inherently green approach that uses light as a clean energy source to drive chemical transformations. researchgate.netresearchgate.net

These approaches not only reduce the environmental impact of chemical synthesis but also often provide access to novel reactivity and improved process efficiency. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for (3-Benzyl-2-methylimidazol-4-yl)methanol, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis often involves condensation reactions under reflux. For example, analogous imidazole derivatives are synthesized by refluxing precursors (e.g., triazoles with substituted benzaldehydes) in ethanol or DMF, using glacial acetic acid as a catalyst. Optimization strategies include:

  • Solvent selection (polar vs. non-polar) to enhance solubility and yield.
  • Temperature modulation (e.g., 80°C for DMF-based reactions) to accelerate kinetics .
  • Catalyst screening (e.g., Cs₂CO₃ for deprotonation in SN2 reactions) .
  • Purity enhancement via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm) and IR for hydroxyl (≈3200 cm⁻¹) and imidazole ring vibrations .
  • Purity Assessment : Employ HPLC with mobile phases optimized via experimental designs (e.g., varying methanol content and pH) to achieve baseline separation of impurities .
  • Impurity Profiling : Compare retention times against pharmacopeial standards (e.g., EP-certified impurities like 4-chlorobenzhydrol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or chromatographic data when analyzing this compound derivatives?

  • Methodological Answer :

  • Spectral Contradictions : For ambiguous NMR signals (e.g., tautomerism in imidazole rings), use 2D NMR (COSY, HSQC) to assign proton-carbon correlations . Cross-validate with HRMS for exact mass confirmation.
  • Chromatographic Variability : Apply multivariate analysis (e.g., factorial design) to identify factors (e.g., pH, column temperature) causing retention time shifts . Validate reproducibility using longitudinal invariance testing (e.g., χ² difference tests for configural/residual invariance) .

Q. What experimental strategies are effective for probing the stability and degradation pathways of this compound under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify products using LC-MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) under varying pH/temperature. Use Arrhenius plots to predict shelf-life. Example: A related benzimidazole derivative showed t₁/₂ = 120 days at pH 7, 25°C .
  • Stability-Indicating Assays : Develop HPLC methods with resolution >2.0 between parent compound and degradation products .

Data Contradiction and Validation

Q. How should researchers address conflicting biological activity results in studies involving this compound analogs?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple batches to rule out batch-specific impurities.
  • Statistical Robustness : Use structural equation modeling (SEM) to account for measurement error and confirm factor invariance over time .
  • Mechanistic Studies : Combine in silico docking (e.g., binding affinity predictions for imidazole motifs) with in vitro assays to validate target interactions .

Tables for Method Optimization

Parameter Synthesis Optimization Chromatography Optimization
SolventEthanol (reflux) , DMF Methanol/water gradients
CatalystGlacial acetic acid , Cs₂CO₃ N/A
Temperature80°C 25–40°C
Purity AssessmentColumn chromatography HPLC (RSD <2% for peak area)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Benzyl-2-methylimidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.